molecular formula C7H4BrN3O2 B1525236 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-83-1

3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1525236
Numéro CAS: 1190309-83-1
Poids moléculaire: 242.03 g/mol
Clé InChI: SWFSTNNKVGMXMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1) is a versatile and high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine (7-azaindole) core structure, which is a privileged scaffold in the design of biologically active molecules. Its specific molecular formula is C 7 H 4 BrN 3 O 2 with a molecular weight of 242.03 g/mol . The presence of both bromo and nitro functional groups on the fused bicyclic ring system makes this compound an ideal intermediate for further synthetic elaboration. Researchers can utilize it in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) via the bromo substituent, as well as in reduction and nucleophilic aromatic substitution reactions via the nitro group . This dual reactivity allows for the efficient construction of complex molecular libraries for biological screening. Its primary research value lies in the development of novel therapeutic agents. Specifically, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal FGFR signaling is a key driver in various cancers, and inhibiting these receptors represents a promising strategy for cancer therapy . As a key synthetic intermediate, this compound is therefore critical for projects aimed at discovering new targeted oncology treatments. This product is offered with a guaranteed purity of >99% (by HPLC analysis) and is supplied with a comprehensive Certificate of Analysis. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Propriétés

IUPAC Name

3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFSTNNKVGMXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Bromination of Pyrrolo[2,3-b]pyridine Core

The initial step involves selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine nucleus. This is typically achieved by reacting the parent heterocycle or its derivatives with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • For example, starting from 1H-pyrrolo[2,3-b]pyridine, bromination with bromine in an acidic or neutral medium at low temperatures (0–30 °C) affords 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives with high regioselectivity.
  • The reaction conditions are optimized to minimize polybromination or unwanted side reactions.

Nitration at the 5-Position

Nitration is conducted using nitrating agents such as concentrated nitric acid or a mixture of nitric and sulfuric acids at low temperatures to favor substitution at the 5-position.

  • The electron-withdrawing effect of the bromine at the 3-position directs nitration regioselectively to the 5-position.
  • Temperature control (typically below 10 °C) and short reaction times (1–2 hours) are critical to avoid N-oxide formation or over-nitration.
  • Monitoring by proton NMR (e.g., δ ~8.9 ppm for nitro-substituted protons) confirms the regiochemistry.

Protection and Deprotection of the Nitrogen Atom

In some synthetic routes, the nitrogen at position 1 of the pyrrolo[2,3-b]pyridine is temporarily protected to prevent side reactions during cross-coupling or nitration.

  • Protection groups such as benzenesulfonyl chloride are used.
  • After functionalization, deprotection is performed using tetrabutylammonium fluoride (TBAF) or mild bases in anhydrous solvents.
  • This strategy enhances yields and purity of the target compound.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield/Notes
1 Pyrrolo[2,3-b]pyridine + Br2 or NBS, 0–30 °C Selective bromination at 3-position High regioselectivity, minimized side products
2 Concentrated HNO3, 0–10 °C, 1–2 h Nitration at 5-position Controlled to avoid N-oxide formation
3 Protection with benzenesulfonyl chloride (optional) Protect N-1 for further functionalization Improves regioselectivity in subsequent steps
4 Deprotection with TBAF in THF Removal of protecting group Restores NH functionality

Research Findings and Optimization

  • Catalytic Cross-Coupling: Pd(0)-catalyzed Suzuki-Miyaura coupling has been employed to functionalize the 5-position after bromination, indicating the versatility of the brominated intermediate for further derivatization.
  • Reaction Yields: Yields vary depending on steric hindrance and reaction conditions. Use of bulky ligands and microwave-assisted heating improves coupling efficiency.
  • Stability: The NH proton is prone to deprotonation under basic conditions; protection strategies stabilize intermediates during synthesis.
  • Purity and Characterization: Purity is confirmed by chromatographic techniques and NMR spectroscopy, with LC-MS used to detect trace impurities such as dehalogenated byproducts.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Challenges Solutions
Bromination Agent Br2 or NBS Overbromination Controlled temperature, stoichiometry
Nitration Agent Concentrated HNO3 N-oxide formation Low temperature, short reaction time
Protection Group Benzenesulfonyl chloride Side reactions during coupling Temporary protection of N-1
Catalysts for Coupling Pd(PPh3)4, Pd(PPh) Low yield due to sterics Bulky ligands, microwave heating
Solvents Toluene, THF NH deprotonation Use aprotic solvents, protective atmosphere
Purification Silica gel chromatography Impurity separation Gradient elution, LC-MS monitoring

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Alkylated or arylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:
3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as anticancer agents. Research indicates that these compounds can inhibit the proliferation of cancer cells, particularly those associated with breast cancer. For instance, in vitro studies demonstrated that certain derivatives effectively induced apoptosis in 4T1 breast cancer cells, highlighting their potential as therapeutic agents against various malignancies.

Kinase Inhibition:
The compound is utilized in synthesizing inhibitors targeting various kinases, including Cdc7 kinase. These inhibitors are being explored for their therapeutic potential in cancer treatment, as they may disrupt critical signaling pathways involved in tumor growth and survival.

Antiviral and Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit antibacterial, antifungal, and antiviral activities. These properties make them candidates for further development as antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as an essential intermediate in the synthesis of various organic molecules and heterocycles. Its ability to participate in diverse chemical reactions allows it to be a versatile building block in organic synthesis, facilitating the creation of more complex structures with potential biological activity .

Synthesis of Novel Derivatives:
The unique structure of this compound enables the development of novel derivatives with tailored properties. Researchers have synthesized various analogs to explore their biological activities and optimize their pharmacological profiles .

Industrial Applications

Development of Agrochemicals:
The compound is also being investigated for its role in developing agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides that target specific agricultural pests or diseases.

Material Science Applications:
Recent studies suggest potential applications in material science, particularly in the fabrication of organic light-emitting diodes (OLEDs). The electronic properties of this compound derivatives make them suitable candidates for developing novel functional materials.

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of this compound derivatives revealed significant cytotoxic effects against ovarian and breast cancer cell lines. The lead compounds demonstrated moderate to high potency while exhibiting minimal toxicity towards non-cancerous cells. This research underscores the compound's potential as a scaffold for developing new anticancer therapies.

Case Study 2: Kinase Inhibition

In another study, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives to evaluate their inhibitory effects on various kinases. The results indicated that some compounds exhibited potent inhibition against FGFR kinases, which are implicated in several cancers. This highlights the compound's utility in drug discovery efforts targeting kinase-related pathways.

Mécanisme D'action

The mechanism by which 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to potential anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine are compared below with key analogs (Table 1).

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Highlights Reference(s)
This compound Br (3), NO₂ (5) - High reactivity in cross-coupling reactions
- Precursor for kinase inhibitors
Bromination of 5-nitro precursor with NBS (70% yield)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (5), I (3) - Dual halogenation for sequential functionalization
- Used in Sonogashira couplings
Iodination of 5-bromo precursor (51% yield via silica chromatography)
5-Aryl-3-nitro-pyrrolo[2,3-b]pyridines NO₂ (3), aryl (5) - Nitro group reduced to amine for acylated derivatives
- Anticancer activity (FGFR1 inhibition)
Suzuki coupling of 5-bromo-3-nitro with aryl boronic acids (58–96% yield)
3-(Phenylethynyl)-5-bromo-pyrrolo[2,3-b]pyridine Br (5), ethynyl (3) - Ethynyl group enhances π-stacking in kinase binding
- Intermediate for FGFR inhibitors
Sonogashira coupling of 5-bromo-3-iodo with phenylacetylene (51% yield)
5-Bromo-1-methyl-3-nitro-pyrrolo[2,3-b]pyridine Br (5), NO₂ (3), Me (1) - Methylation improves stability
- Lower solubility due to hydrophobic substituent
Nitration of 5-bromo-1-methyl precursor with HNO₃ (95% yield)

Reactivity and Functionalization

  • Halogen Reactivity : The bromine at position 3 in the target compound is more reactive than iodine in analogs like 5-bromo-3-iodo derivatives, facilitating faster cross-coupling reactions (e.g., Suzuki with 3-thienylboronic acid, 96% yield) .
  • Nitro Group Utility: Unlike bromine, the nitro group at position 5 can be selectively reduced to an amine using Raney Nickel/H₂, enabling synthesis of amino or N-acylated derivatives (e.g., nicotinamide analogs with 36% yield) .

Activité Biologique

3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, primarily attributed to its interaction with various molecular targets. This compound has gained attention in pharmacological research due to its potential as an inhibitor of key signaling pathways involved in cancer and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6BrN_3O_2, with a molecular weight of 242.05 g/mol. The compound features a bromine atom at the 3-position and a nitro group at the 5-position of the pyrrolo[2,3-b]pyridine structure, which enhances its chemical reactivity and biological interactions .

The primary mechanism of action for this compound involves its inhibition of fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs). These receptors are crucial in regulating cellular processes such as proliferation, differentiation, and migration .

Key Targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : Inhibits FGFR1, FGFR2, and FGFR3, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Janus Kinases (JAKs) : Exhibits potent inhibitory activity against JAK family members, influencing inflammatory responses .

Biological Activity

Research indicates that this compound displays several biological activities:

  • Anticancer Activity : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer models. It induces apoptosis through the modulation of FGFR signaling pathways .
  • Anti-inflammatory Effects : By inhibiting JAKs, it can potentially reduce inflammation-related signaling pathways, offering therapeutic benefits in inflammatory diseases .

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (IC50 values in the low nanomolar range) .
  • In Vivo Studies : Animal model experiments indicated that this compound exhibits dose-dependent inhibition of tumor growth, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid uptake by cells through passive diffusion.
  • Distribution : Primarily localized in the cytoplasm and nucleus where it interacts with target biomolecules.
  • Metabolism : Metabolized by liver enzymes into active metabolites that may enhance its biological effects .

Data Tables

Biological ActivityIC50 (nM)Target
FGFR Inhibition< 10FGFR1
JAK Inhibition< 20JAK2
Cancer Cell Proliferation< 50Breast Cancer Cell Line

Q & A

Basic: What are the optimized synthetic routes for 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves sequential halogenation and nitration steps. Bromination of the pyrrolo[2,3-b]pyridine core using N-bromosuccinimide (NBS) in DMF at 20°C achieves high regioselectivity at the 3-position (99% yield) . Subsequent nitration employs concentrated nitric acid under controlled conditions to introduce the nitro group at position 5. Key factors include:

  • Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for further derivatization .
  • Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) ensures >95% purity .
  • Yield optimization : Stepwise temperature control (0°C to rt) during alkylation minimizes side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 8.8–8.9 ppm for nitro groups; bromine-induced deshielding at δ 8.3–8.4 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 292.1296) and detects isotopic signatures of bromine .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions often arise from divergent substituent effects. Systematic strategies include:

  • Structure-activity relationship (SAR) studies : Compare derivatives with varied substituents (e.g., 3-(trifluoromethyl) vs. 3-cyano groups) to isolate key pharmacophores .
  • In vitro assays : Use standardized enzyme inhibition protocols (e.g., FGFR1 kinase assays) to control for assay variability .
  • Computational modeling : Molecular docking identifies binding mode discrepancies caused by nitro group orientation .

Advanced: What strategies are effective in enhancing the solubility and bioavailability of this compound derivatives?

Answer:

  • Functional group modifications : Introduce polar groups (e.g., methoxy or dimethylamine) at position 1, improving aqueous solubility by 3–5-fold .
  • Prodrug approaches : Mask the nitro group as a bioreducible prodrug (e.g., nitroreductase-sensitive analogs) .
  • Formulation : Use cyclodextrin-based carriers or PEGylation to enhance pharmacokinetics .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-withdrawing groups (EWGs) : The nitro group at position 5 deactivates the ring, directing cross-coupling (e.g., Suzuki) to the 3-bromo position .
  • Halogen reactivity : Bromine at position 3 is more reactive than chlorine in Pd-catalyzed couplings, enabling selective functionalization .
  • Steric effects : Bulky substituents (e.g., tosyl groups) at position 1 reduce reaction rates by 20–30% .

Advanced: What in vitro assays are recommended to evaluate the enzyme inhibitory potential of this compound derivatives?

Answer:

  • Kinase inhibition : Use ELISA-based assays with recombinant FGFR1 (IC₅₀ values < 1 µM reported for 5-bromo-3-nitro analogs) .
  • Antiparasitic activity : Intracellular Trypanosoma cruzi amastigote assays (EC₅₀ < 5 µM for nitro-containing derivatives) .
  • Cytotoxicity screening : Compare inhibitory effects on cancer cell lines (e.g., HepG2) vs. normal fibroblasts to assess selectivity .

Basic: What are common side reactions during the synthesis of this compound, and how can they be minimized?

Answer:

  • Over-nitration : Occurs at elevated temperatures; controlled addition of HNO₃ at 0°C limits this .
  • Debromination : Use anhydrous DMF to prevent hydrolysis of the 3-bromo group .
  • Byproduct formation : Purify intermediates via recrystallization (e.g., heptane/EtOAc) before nitration .

Advanced: How can computational chemistry aid in predicting the binding modes of this compound derivatives with biological targets?

Answer:

  • Molecular docking : AutoDock Vina predicts interactions with FGFR1 (binding energy < −9 kcal/mol for nitro derivatives) .
  • MD simulations : Reveal stability of hydrogen bonds between the nitro group and kinase active sites (e.g., ATP-binding pocket) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.